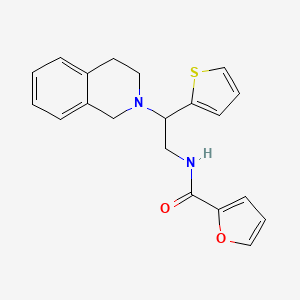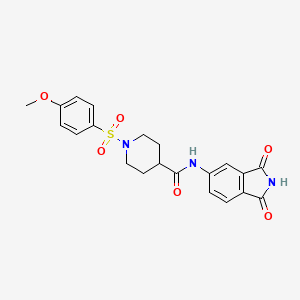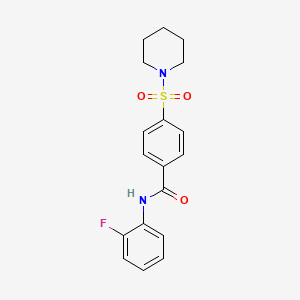
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a complex organic compound often noted for its intriguing chemical structure and potential applications in various scientific fields. It consists of a furan-2-carboxamide core linked through a thiophen-2-yl ethyl bridge to a dihydroisoquinolinyl moiety. This structural configuration suggests it has significant potential for chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can be approached through multiple steps involving the construction of each molecular segment followed by their union. Typically, the synthesis starts with the creation of the dihydroisoquinoline unit, which can be achieved through the Pictet-Spengler reaction of a β-phenylethylamine derivative. The thiophene ethyl segment can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura reaction. The final step involves the formation of the furan-2-carboxamide through amidation reactions under mild conditions.
Industrial Production Methods
Industrial synthesis of this compound may employ flow chemistry techniques to optimize the reaction conditions and increase yield. Automated synthesis platforms could be utilized to ensure precision in the preparation steps, minimizing side reactions and enhancing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo several types of chemical reactions:
Oxidation: : The thiophene ring can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid.
Reduction: : The furan ring can be reduced to tetrahydrofuran in the presence of reducing agents like sodium borohydride.
Substitution: : Various nucleophilic substitutions can occur at the furan and thiophene rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid in dichloromethane.
Reduction: : Sodium borohydride in methanol.
Substitution: : Nucleophiles like amines or thiols in the presence of catalytic bases.
Major Products
Oxidation of the thiophene ring typically yields sulfone derivatives.
Reduction of the furan ring yields tetrahydrofuran derivatives.
Substitution reactions produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has diverse applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the development of novel materials and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary based on its application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing signaling pathways and cellular processes. For instance, its structure suggests potential activity as an enzyme inhibitor or receptor modulator, though specific pathways would need to be experimentally confirmed.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)acetamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)furan-2-carboxamide
Uniqueness
What sets N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide apart from its counterparts is its unique furan-2-carboxamide and thiophene combination, which could offer distinct reactivity and biological profiles.
This compound represents an exciting frontier for further exploration, promising a blend of chemical intrigue and potential for practical applications. Where would you like to dive deeper next?
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-20(18-7-3-11-24-18)21-13-17(19-8-4-12-25-19)22-10-9-15-5-1-2-6-16(15)14-22/h1-8,11-12,17H,9-10,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGUUISUYXWPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline](/img/structure/B2724966.png)
![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2724968.png)

![5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724972.png)
![N-(3-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2724973.png)
![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2724975.png)
![(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2724977.png)
![N-(3-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2724978.png)





